![molecular formula C12H19NO3 B13515739 Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic structure imparts rigidity and specific stereochemical properties, making it a valuable scaffold in drug design and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic core through a [2+2] cycloaddition reaction, followed by functional group modifications to introduce the formyl and tert-butyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cycloaddition and subsequent transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The use of protective groups and selective deprotection steps is crucial in achieving the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of tert-butyl 4-carboxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Reduction: Formation of tert-butyl 4-hydroxymethyl-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a versatile building block for constructing complex molecules. Its rigid bicyclic structure is useful in designing ligands for asymmetric catalysis and chiral auxiliaries .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding. It can be used to design enzyme inhibitors or receptor agonists/antagonists, contributing to the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a scaffold in drug design. Its bicyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of drug candidates .
Industry: In the chemical industry, tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is used in the synthesis of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclic structure allows for precise interactions with the active sites of enzymes or binding pockets of receptors, leading to inhibition or activation of their functions .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
Receptors: It can act as an agonist or antagonist by binding to receptor sites, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Comparison: tert-Butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds like tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate have a hydroxyl group, leading to different chemical properties and applications. The brominated derivative, tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate, offers unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions .
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-14)5-4-9(13)6-12/h8-9H,4-7H2,1-3H3 |
Clé InChI |
YQKUXZFKUQWPEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CCC1C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)


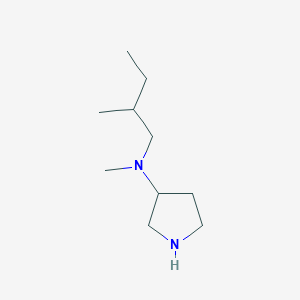
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

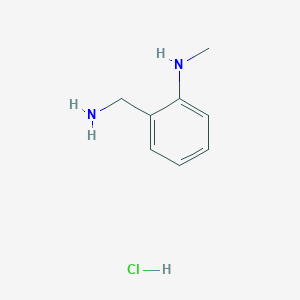
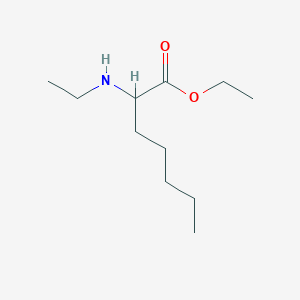
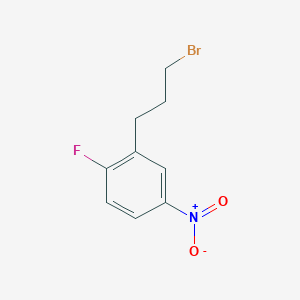
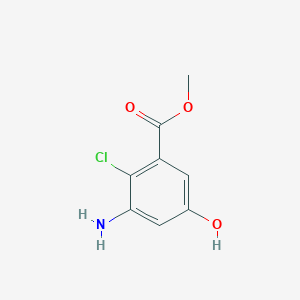

![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
